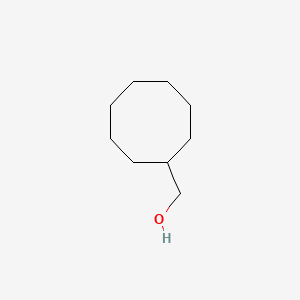

Cyclooctanemethanol

Numéro de catalogue B1293532

Poids moléculaire: 142.24 g/mol

Clé InChI: ZHPBLHYKDKSZCQ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US03954877

Procedure details

A solution of 8 millimols of cobalt 2-ethylhexoate and 20 millimols of triethylphosphate in 200 ml. of benzene was treated in an autoclave with 1:1 H2 :CO mixture for one hour at 170° C. and 3,700-114 3,750 psig. The autoclave was cooled and vented, and 250 g. of 1,5-cyclooctadiene was added. This mixture was treated with 1:1 H2 :CO at 145°-185° C. and 1,800-3,000 psig. for 3 hours. Distillation of the reactor effluent gave 203 g. of hydroformylation products boiling at 36°-75° C. at 5 mm. Hg pressure and 79 g. of residue. Reduction of a portion of the distilled oxygenated products over a nickel-based catalyst with hydrogen at elevated temperatures and pressures gave a 90% yield of hydroxymethylcyclooctane.

Name

triethylphosphate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

products

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

cobalt 2-ethylhexoate

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Four

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

C(OP([O:9][CH2:10][CH3:11])(OCC)=O)C.[CH:12]1[CH2:19][CH2:18]C=[CH:16][CH2:15][CH2:14][CH:13]=1>CCCCC(C([O-])=O)CC.CCCCC(C([O-])=O)CC.[Co+2].C1C=CC=CC=1>[OH:9][CH2:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:19][CH2:18]1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

triethylphosphate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OP(=O)(OCC)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CCCC=CCC1

|

Step Three

[Compound]

|

Name

|

products

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

cobalt 2-ethylhexoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The autoclave was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This mixture was treated with 1:1 H2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 145°-185° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

for 3 hours

|

|

Duration

|

3 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation of the reactor effluent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave 203 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reduction of a portion of the distilled oxygenated products over a nickel-

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC1CCCCCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 90% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |